molecular formula C10H16N4 B13588357 N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine

N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine

Cat. No.: B13588357
M. Wt: 192.26 g/mol
InChI Key: GEVJMZIUNANYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine is a chemical compound with the molecular formula C10H16N4 and a molecular weight of 192.3 g/mol. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine precursor with a carbonyl compound, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and methylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound of the quinazoline family, known for its diverse biological activities.

    Tetrahydroquinazoline: A reduced form of quinazoline with different chemical properties.

    Dimethylquinazoline: A derivative with two methyl groups, similar to N2,N2-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N2,N2-Dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

This compound is a substituted tetrahydroquinazoline derivative. Its chemical structure can be represented as follows:

  • Molecular Formula : C10H14N4
  • Molecular Weight : 194.25 g/mol

The compound features two methyl groups attached to the nitrogen atoms at positions 2 and 6 of the quinazoline ring structure.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent cytotoxic effects against various human cancer cell lines.

Table 1: IC50 Values of Quinazoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHCT-1160.16
Compound BMDA-MB-2310.28
This compoundA549TBD

The specific IC50 values for this compound are yet to be determined in comprehensive studies but are expected to align with the promising results observed in related compounds .

Antileishmanial Activity

A series of studies have evaluated the antileishmanial activity of quinazoline derivatives against Leishmania donovani. The results indicate that certain derivatives possess significant efficacy against this parasite.

Table 2: Antileishmanial Activity of Quinazoline Derivatives

CompoundActivity (IC50 µM)Reference
Compound C1.10
Compound D0.80

These findings suggest that this compound may also exhibit similar antileishmanial properties.

Insecticidal Properties

The compound has been explored for its insecticidal properties as well. Tetrahydroquinazolines have been identified as effective agents in controlling insect populations in agricultural settings.

Table 3: Insecticidal Efficacy of Tetrahydroquinazolines

CompoundTarget InsectEfficacy (%)
Compound EAphids80%
N2,N2-Dimethyl...TBDTBD

This potential application highlights the compound's versatility beyond medicinal chemistry into agricultural pest control .

Case Studies and Research Findings

  • Hybrid Drug Development : Research has focused on developing hybrid drugs combining quinazoline structures with other pharmacophores to enhance anticancer activity. These hybrids have shown improved potency compared to traditional chemotherapeutics like gefitinib .
  • Mechanistic Studies : Investigations into the mechanism of action reveal that quinazoline derivatives may induce apoptosis in cancer cells through caspase activation pathways. This suggests a targeted approach in drug design for cancer therapies .
  • Synthesis and Screening : The synthesis of new derivatives has been documented with subsequent screening for biological activity against various pathogens and cell lines. These studies emphasize structure-activity relationships that guide future research directions .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,6-diamine

InChI

InChI=1S/C10H16N4/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10/h6,8H,3-5,11H2,1-2H3

InChI Key

GEVJMZIUNANYGR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.